2-(3-bromo-2-methoxyphenyl)acetic acid
Description
Contextualization within Halogenated Aromatic Acetic Acid Derivatives
Halogenated aromatic acetic acids are a class of organic compounds characterized by a phenylacetic acid core bearing one or more halogen atoms on the aromatic ring. The presence of halogens, such as bromine, significantly alters the electronic nature of the aromatic ring through inductive and resonance effects. This can influence the acidity of the carboxylic acid group and provide a reactive handle for further chemical modifications, such as cross-coupling reactions.
These derivatives are pivotal in medicinal chemistry and drug discovery. The incorporation of halogens can enhance the pharmacological properties of a molecule, including its binding affinity to biological targets, metabolic stability, and membrane permeability. nih.govacs.org For instance, several substituted benzyloxyphenylacetic acids have been synthesized and evaluated as aldose reductase inhibitors, highlighting the therapeutic potential of this class of compounds. nih.gov
Strategic Importance of the 2-(3-Bromo-2-methoxyphenyl)acetic Acid Scaffold in Chemical Synthesis
While direct synthetic applications of this compound are not well-documented, the strategic importance of the bromo-methoxyphenylacetic acid scaffold, in general, is evident from research on its isomers. These scaffolds are valuable intermediates in the synthesis of a wide range of organic molecules.
For example, 2-(3-bromo-4-methoxyphenyl)acetic acid is a key precursor in the synthesis of natural products like Combretastatin A-4, Verongamine, and model vancomycin (B549263) systems. nih.gov The bromine atom on the phenyl ring serves as a crucial site for introducing further complexity into the molecular structure through reactions like the Suzuki or Heck coupling.
The synthesis of related compounds often involves the bromination of a methoxyphenylacetic acid precursor. For instance, 2-(3-bromo-4-methoxyphenyl)acetic acid can be synthesized through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid. nih.gov A plausible synthetic route to this compound could potentially start from 2-methoxyphenylacetic acid, followed by a selective bromination step.
Overview of Research Trajectories Pertaining to this compound
Given the lack of direct research on this compound, current research trajectories are best understood by examining studies on its isomers and the broader class of halogenated phenylacetic acids. Research in this area is largely focused on:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and selective methods for the synthesis of halogenated aromatic compounds. This includes the use of novel catalysts and reagents to control the regioselectivity of halogenation and subsequent functionalization.
Medicinal Chemistry and Drug Discovery: A significant portion of research is dedicated to the design and synthesis of new drug candidates based on the phenylacetic acid scaffold. The introduction of bromine and other halogens is a key strategy for modulating the bioactivity and pharmacokinetic properties of these molecules. nih.gov
Materials Science: The unique electronic and structural features of these compounds make them attractive building blocks for the development of new organic materials with specific optical or electronic properties.
While the scientific community has yet to turn its full attention to this compound, the foundational knowledge established through the study of its isomers provides a clear roadmap for future investigations into its properties and potential applications.
Physicochemical Properties of Bromo-Methoxyphenylacetic Acid Isomers
The following table summarizes the known physicochemical properties of various isomers of bromo-methoxyphenylacetic acid. This data provides a useful reference for predicting the potential properties of this compound.
| Property | 2-(3-Bromo-4-methoxyphenyl)acetic acid | 2-Bromo-4-methoxyphenylacetic acid | 5-Bromo-2-methoxyphenylacetic acid | 2-(4-Bromo-2-methoxyphenyl)acetic acid |
| CAS Number | 774-81-2 nih.gov | 66916-99-2 sigmaaldrich.com | 7017-48-3 nih.gov | 1026089-09-7 americanelements.com |
| Molecular Formula | C₉H₉BrO₃ nih.gov | C₉H₉BrO₃ sigmaaldrich.com | C₉H₉BrO₃ nih.gov | C₉H₉BrO₃ americanelements.com |
| Molecular Weight | 245.07 g/mol nih.gov | 245.07 g/mol sigmaaldrich.com | 245.07 g/mol nih.gov | 245.07 g/mol americanelements.com |
| Melting Point | 113-114 °C | 127-131 °C sigmaaldrich.com | 116-118 °C | Not Available |
| Appearance | White crystalline powder nih.gov | Solid sigmaaldrich.com | Not Available | Not Available |
Structure
3D Structure
Properties
CAS No. |
1261616-87-8 |
|---|---|
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
AKHATHUBPYOHDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Bromo 2 Methoxyphenyl Acetic Acid and Its Precursors
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 2-(3-bromo-2-methoxyphenyl)acetic acid reveals several strategic disconnections. The most apparent disconnection is at the C-C bond between the aromatic ring and the acetic acid moiety. This suggests a synthetic strategy involving the coupling of a substituted phenyl component with a two-carbon synthon corresponding to the acetic acid group. Another key disconnection involves the carbon-bromine bond, indicating that bromination could be a late-stage functionalization step on a pre-formed 2-methoxyphenylacetic acid derivative. Furthermore, the methoxy (B1213986) group can be considered a point for disconnection, potentially arising from the methylation of a corresponding phenol (B47542).
Classical Synthetic Routes to the Core Structure
Historically, the synthesis of phenylacetic acids has relied on several classical methods. One of the most common is the hydrolysis of benzyl (B1604629) cyanides. orgsyn.org This can be achieved using either acidic or alkaline conditions, with acid hydrolysis often proceeding more smoothly. orgsyn.org For instance, benzyl cyanide can be refluxed with a mixture of sulfuric acid and water to yield phenylacetic acid. orgsyn.org Another classical approach involves the carbonation of a Grignard reagent, such as benzylmagnesium chloride. orgsyn.org Additionally, the Willgerodt-Kindler reaction provides a route to aryl acetic acids from acetophenones.
A direct and relevant classical approach to a similar core structure involves the regioselective bromination of a substituted phenylacetic acid. For example, 2-(4-methoxyphenyl)acetic acid can be brominated using bromine in acetic acid to produce 2-(3-bromo-4-methoxyphenyl)acetic acid in high yield. nih.govresearchgate.net This demonstrates the feasibility of introducing the bromine atom onto the phenyl ring of a pre-existing methoxyphenylacetic acid scaffold.
Modern Catalytic Approaches in Carbon-Carbon and Carbon-Heteroatom Bond Formation Relevant to Synthesis
Modern organic synthesis has been revolutionized by the development of catalytic methods, which offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches. These methods are highly relevant to the efficient synthesis of this compound and its precursors.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura coupling for introducing aryl groups)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. arkat-usa.org The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryls and has been adapted for the arylation of various substrates. arkat-usa.orginventivapharma.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.org
For the synthesis of precursors to this compound, a Suzuki-Miyaura coupling could be envisioned to construct the substituted phenyl ring. For instance, a suitably protected bromo-methoxyphenyl boronic acid could be coupled with a partner containing the acetic acid side chain. Research has shown successful Suzuki-Miyaura couplings with ortho-substituted phenylboronic acids and various bromo-pyridines, highlighting the feasibility of coupling sterically hindered partners. nih.govbeilstein-journals.org The choice of palladium catalyst, ligand, and base can be critical for achieving high yields, especially with challenging substrates. inventivapharma.comacs.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to accelerate reaction times and improve yields. rsc.org
Furthermore, palladium catalysis is not limited to C-C bond formation. It can also be used for the α-arylation of carboxylic acid derivatives. acs.org This approach would involve the direct coupling of a 3-bromo-2-methoxy-substituted aryl halide with an enolate derived from an acetic acid derivative. acs.org
Organocatalytic and Biocatalytic Enhancements in Stereoselective Synthesis
In recent years, organocatalysis and biocatalysis have emerged as powerful strategies for enantioselective synthesis, offering alternatives to metal-based catalysts. nih.gov
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral phenylacetic acid derivatives, organocatalytic approaches can be employed for the asymmetric alkylation of arylacetic acids. nih.gov For instance, a chiral lithium amide can act as a traceless auxiliary to direct the enantioselective alkylation of arylacetic acids. nih.gov N-heterocyclic carbenes (NHCs) have also been used to catalyze reactions forming key intermediates for amino acid synthesis. nih.gov
Biocatalysis employs enzymes to perform chemical reactions with high selectivity and under mild conditions. researchgate.netqualitas1998.net This approach is particularly valuable for the synthesis of chiral compounds. For example, enzymes like transaminases can be used for the asymmetric synthesis of chiral amines from ketones, a transformation relevant to the synthesis of various pharmaceuticals. nih.gov Directed evolution can be used to engineer enzymes with improved activity and specificity for a desired substrate. nih.gov Enzymatic cascades have been developed for the efficient one-pot synthesis of phenylacetic acid (PAA) and 2-phenylethanol (B73330) (2-PE) from L-phenylalanine. nih.gov This demonstrates the potential for biocatalytic routes to produce the core phenylacetic acid structure from renewable feedstocks. nih.gov Photoenzymatic cascades have also been developed to convert unsaturated fatty acids into enantiomerically pure secondary fatty alcohols, showcasing the innovative potential of combining light and enzymes in synthesis. nih.gov
Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis
The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions and the implementation of process intensification strategies.
Optimization of Reaction Conditions involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentration to maximize yield and minimize byproducts. For instance, in a model reaction, the yield of a product was significantly influenced by the concentration of a reactant and the reaction temperature. researchgate.net In palladium-catalyzed cross-coupling reactions, the choice of solvent and the equivalents of reagents can dramatically affect the outcome. acs.org
Process Intensification aims to develop smaller, safer, and more energy-efficient chemical processes. pharmafeatures.comcetjournal.it A key strategy in process intensification is the shift from traditional batch processing to continuous flow chemistry. ntnu.nopharmasalmanac.com Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and often leading to higher yields and selectivities. ntnu.nopharmasalmanac.com This approach is particularly beneficial for highly exothermic or fast reactions. cetjournal.itcetjournal.it The reduction of solvent use is another important aspect of process intensification, which not only improves the environmental profile of a process but can also increase reaction rates. cetjournal.itcetjournal.it
Green Chemistry Principles in the Sustainable Production of this compound
The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. numberanalytics.comnumberanalytics.com The application of these principles is crucial for the sustainable production of fine chemicals like this compound.
Key green chemistry principles relevant to this synthesis include:
Prevention: It is better to prevent waste than to treat it after it has been created. numberanalytics.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com
Catalysis: Catalytic reagents are superior to stoichiometric reagents. numberanalytics.com The use of palladium catalysts, organocatalysts, and biocatalysts aligns with this principle. researchgate.netacs.org
Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. numberanalytics.com Biocatalytic routes starting from amino acids are an example of this principle in action. nih.gov
Design for Energy Efficiency: Energy requirements should be minimized. numberanalytics.com Process intensification through continuous flow chemistry can contribute significantly to energy efficiency. pharmasalmanac.com
Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous whenever possible. numberanalytics.com Research into performing reactions in water or reducing solvent quantities addresses this principle. arkat-usa.orgcetjournal.it
By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact and improving its economic viability. qualitas1998.net
Comprehensive Analysis of Chemical Reactivity and Derivatization Strategies
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups.
Esterification and Amidation Reactions for Functional Group Interconversion
The carboxylic acid functionality of 2-(3-bromo-2-methoxyphenyl)acetic acid can be readily converted into esters and amides, which are pivotal intermediates in the synthesis of more complex molecules.
Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the desired ester. Alternatively, reaction with a halide, such as an alkyl halide, in the presence of a base can also be employed. One specific example is the synthesis of α-bromo-(4-methoxyphenyl)acetic acid ethyl ester, a related compound, which is utilized in the synthesis of pyrrolopyridothiazepine derivatives. mdpi.com
Amidation: Amide formation is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with a primary or secondary amine to furnish the corresponding amide. Another common method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), which facilitate the direct reaction between the carboxylic acid and an amine.
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting 2-(3-bromo-2-methoxyphenyl)ethanol (B8681970) can serve as a precursor for further synthetic modifications.
Decarboxylation: While the direct decarboxylation of phenylacetic acids is generally not a facile process, it can be achieved under specific conditions, often involving harsh thermal treatment or the use of specialized catalysts. A notable application of a related compound, 3-bromo-4-methoxyphenylacetic acid, involves a Perkin condensation/decarboxylation sequence in the synthesis of the antimitotic agent Combretastatin A-4. researchgate.net
Aromatic Functional Group Interconversions and Substitutions on the Phenyl Ring
The electronic properties of the methoxy (B1213986) and bromo substituents on the phenyl ring, along with the acetic acid side chain, dictate the regioselectivity of further aromatic substitutions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene (B151609) ring. masterorganicchemistry.commasterorganicchemistry.com The existing substituents on the ring of this compound guide the position of incoming electrophiles. The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom (-Br) is a deactivating group but is also an ortho-, para-director. The acetic acid side chain (-CH₂COOH) is a weakly deactivating group.
In the case of a related compound, 4-methoxyphenylacetic acid, regioselective bromination using bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid in high yield. nih.govnih.gov This suggests that the position ortho to the activating methoxy group is highly favored for electrophilic attack. For this compound, the positions open for substitution are C4, C5, and C6. The directing effects of the methoxy group (ortho to C1 and para to C4) and the bromine (ortho to C2 and C4) would likely favor substitution at the C4 and C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄). lumenlearning.com
| Substituent | Position | Electronic Effect | Directing Effect |
| Methoxy (-OCH₃) | C2 | Activating | Ortho, Para |
| Bromo (-Br) | C3 | Deactivating | Ortho, Para |
| Acetic Acid (-CH₂COOH) | C1 | Weakly Deactivating | Ortho, Para |
Directed Ortho Metalation (DOM) and Related Methodologies for Selective Functionalization
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. wikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a new substituent. organic-chemistry.orgwikipedia.org
In this compound, both the methoxy group and the carboxylic acid group (after in-situ deprotonation) can act as DMGs. The methoxy group is considered a moderate DMG, while the carboxylate is a strong DMG. organic-chemistry.org This provides a synthetic handle to selectively introduce substituents at the positions ortho to these groups. For instance, using a strong base like n-butyllithium could potentially lead to lithiation at the C6 position, directed by the methoxy group, or at the C1 position, directed by the carboxylate. The aryl O-carbamate group is noted as one of the most powerful DMGs, highlighting the potential for derivatizing the hydroxyl group of a related phenol (B47542) for highly efficient DoM reactions. nih.gov
Reactivity of the Bromine Substituent
The bromine atom on the phenyl ring is a versatile functional group that can participate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide is a widely used method for forming C-C bonds. The bromine atom in this compound can be readily coupled with various aryl or vinyl boronic acids to introduce new organic fragments.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This provides a route to introduce alkenyl groups at the C3 position of the phenyl ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine. This would enable the introduction of primary or secondary amino groups at the C3 position.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. This method can be used to introduce alkynyl substituents at the C3 position.
The reactivity of the bromine substituent provides a powerful tool for the synthesis of a diverse range of derivatives of this compound, further expanding its utility as a synthetic intermediate.
| Reaction | Catalyst | Reactant | Product |
| Suzuki Coupling | Palladium | Organoboron Compound | C-C Bond Formation |
| Heck Coupling | Palladium | Alkene | Alkenyl Group Introduction |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N Bond Formation |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | Alkynyl Group Introduction |
Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi) for C-C Bond Formation
The bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of a wide array of derivatives. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. dntb.gov.uamdpi.com
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com For this compound, this reaction offers a direct method for vinylation at the C-3 position of the phenyl ring. The reaction is tolerant of various functional groups, and the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. thieme-connect.de The products of such reactions, substituted styrenes and cinnamic acid derivatives, are valuable intermediates in medicinal chemistry and materials science.
| Parameter | Typical Conditions for Aryl Bromides | Expected Product with Alkene (R-CH=CH₂) |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 2-(2-methoxy-3-(alkenyl)phenyl)acetic acid |
| Ligand | Triarylphosphines (e.g., P(o-tolyl)₃), N-Heterocyclic Carbenes (NHCs) | |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) or Organic (e.g., Et₃N) | |
| Solvent | Polar aprotic (e.g., DMF, DMA, NMP) |
Sonogashira Reaction:
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction would enable the introduction of an alkynyl moiety onto the phenyl ring of this compound, leading to the synthesis of substituted phenylacetylene (B144264) derivatives. These products are important precursors for a variety of heterocyclic compounds and conjugated systems. The reaction conditions are generally mild and can tolerate a range of functional groups. nih.govorganic-chemistry.org
| Parameter | Typical Conditions for Aryl Bromides | Expected Product with Alkyne (R-C≡CH) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-(2-methoxy-3-(alkynyl)phenyl)acetic acid |
| Co-catalyst | CuI | |
| Base | Amine base (e.g., Et₃N, piperidine) | |
| Solvent | THF, DMF, or amine solvent |
Negishi Reaction:
The Negishi coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of an organohalide with an organozinc reagent. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. organic-chemistry.org In the context of this compound, the Negishi reaction would allow for the introduction of a wide variety of alkyl, vinyl, or aryl groups by reacting it with the corresponding organozinc reagent. wikipedia.orgyoutube.com
| Parameter | Typical Conditions for Aryl Bromides | Expected Product with Organozinc (R-ZnX) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-(2-methoxy-3-(alkyl/aryl/vinyl)phenyl)acetic acid |
| Organometallic Reagent | R-ZnX (prepared from Grignard or organolithium reagents) | |
| Solvent | Anhydrous THF, DMF |
Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity Profiling
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A key requirement for an SNAr reaction to proceed via the classical addition-elimination mechanism is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org
In the case of this compound, the potential for SNAr is significantly influenced by the electronic properties of the methoxy and bromo substituents. The methoxy group at the C-2 position is an electron-donating group, which increases the electron density of the aromatic ring and thus deactivates it towards nucleophilic attack. The bromine atom at the C-3 position is a deactivating group but is not a strong electron-withdrawing group like a nitro group. The absence of a strongly activating group ortho or para to the bromine leaving group makes classical SNAr reactions on this substrate challenging under standard conditions. masterorganicchemistry.comlibretexts.org While some SNAr reactions can occur on non-activated or weakly activated systems, they typically require harsh conditions such as high temperatures and very strong nucleophiles. pressbooks.pub It is also possible that under certain conditions, the reaction could proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.gov
| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |
|---|---|---|---|
| -OCH₃ | C-2 (ortho to Br) | Electron-donating | Deactivating for SNAr |
| -Br | C-3 | Weakly deactivating (leaving group) | Requires activation for facile substitution |
| -CH₂COOH | C-1 | Weakly deactivating | Minimal influence on SNAr at C-3 |
Stereoselective Synthesis of Chiral Analogs and Derivatives
The synthesis of enantiomerically pure α-arylacetic acids is of great interest due to their prevalence in pharmaceuticals and biologically active compounds. The development of stereoselective methods to synthesize chiral analogs of this compound would significantly broaden its utility.
One of the most established methods for the asymmetric synthesis of α-substituted carboxylic acids involves the use of chiral auxiliaries. wikipedia.orgslideshare.net In this approach, the carboxylic acid is first converted to an amide with a chiral amine. The resulting chiral auxiliary directs the stereoselective alkylation or arylation at the α-position. Subsequent removal of the auxiliary yields the enantiomerically enriched α-arylacetic acid. nih.gov
More modern approaches focus on catalytic enantioselective methods, which avoid the need for stoichiometric amounts of a chiral auxiliary. nih.gov Palladium-catalyzed α-arylation of carboxylic acid derivatives is a powerful tool for this purpose. nih.govacs.org By employing chiral ligands, the palladium catalyst can facilitate the enantioselective formation of the C-C bond at the α-position of the acetic acid moiety. nih.gov
| Method | General Strategy | Key Reagents/Catalysts | Stereochemical Outcome |
|---|---|---|---|
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral group to direct stereoselective α-functionalization. wikipedia.orgnih.gov | Evans' oxazolidinones, pseudoephedrine. nih.gov | High diastereoselectivity, determined by the choice of auxiliary. nih.gov |
| Catalytic Enantioselective α-Arylation | Use of a chiral catalyst to control the stereochemistry of the α-arylation. nih.gov | Palladium catalysts with chiral phosphine (B1218219) ligands or N-heterocyclic carbene ligands. nih.govacs.org | Enantiomerically enriched product, with the absolute configuration determined by the catalyst's chirality. |
Advanced Structural Elucidation and Conformational Analysis in Research
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Characterization and Mechanistic Insights
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "2-(3-bromo-2-methoxyphenyl)acetic acid" and its derivatives, especially in complex reaction mixtures or for the characterization of novel compounds. While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons, multidimensional techniques are often necessary to resolve spectral overlap and establish connectivity between atoms.
For instance, in the ¹H NMR spectrum of a related isomer, 2-(3-bromo-4-methoxyphenyl)acetic acid, the proton signals for the methylene (CH₂) and methoxy (B1213986) (OCH₃) groups are observed as singlets, while the aromatic protons appear as a doublet, a doublet of doublets, and another doublet. nih.gov In a complex derivative of "this compound," the aromatic region could be more crowded, making definitive assignments challenging.
Techniques such as Correlation Spectroscopy (COSY) are employed to identify proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds. For "this compound," HSQC would unequivocally link the methylene protons to their corresponding carbon atom and each aromatic proton to its respective carbon in the phenyl ring.
In mechanistic studies, multidimensional NMR can be used to identify transient intermediates and byproducts, providing crucial insights into reaction pathways. The combination of these advanced NMR methods allows for a detailed and unambiguous characterization of the microstructure of complex derivatives of "this compound". researchgate.net
X-ray Crystallography for Solid-State Structural Determination of Intermediates and Derivatives
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for the definitive structural determination of crystalline intermediates and derivatives of "this compound."
A study on the closely related isomer, 2-(3-bromo-4-methoxyphenyl)acetic acid, reveals key structural features that can be extrapolated to understand the solid-state conformation of "this compound." In the crystal structure of 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted, with a dihedral angle of 78.15 (7)° relative to the ring. nih.gov This perpendicular orientation is a notable conformational feature.
The distortions of the C—C—C bond angles within the phenyl ring from the ideal 120° provide insights into the electronic properties of the substituents. nih.gov For example, the angle at the bromine substituent is larger, indicating its electron-withdrawing nature. nih.gov
In the crystal lattice, molecules of 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.gov This is a common packing motif for carboxylic acids. researchgate.net Such detailed structural information is crucial for understanding the physical properties of the compound and for designing new materials with specific solid-state architectures.
Table 1: Selected Crystallographic Data for 2-(3-bromo-4-methoxyphenyl)acetic acid
| Parameter | Value |
| Chemical Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5022 (4) |
| b (Å) | 8.2690 (2) |
| c (Å) | 9.0199 (3) |
| β (°) | 93.573 (1) |
| Volume (ų) | 930.67 (5) |
Data obtained for the isomer 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. This capability is essential for elucidating reaction mechanisms and for identifying and quantifying impurities in the synthesis of "this compound."
In mechanistic studies, HRMS can be used to detect and identify reaction intermediates and byproducts, even at very low concentrations. By providing the exact mass of these species, researchers can deduce their elemental formulas, which is a critical step in piecing together the reaction pathway. For example, in a multi-step synthesis, HRMS can confirm the successful formation of the desired product at each stage and identify any unexpected side products.
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final product. thermofisher.com HRMS, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a key tool for this purpose. It allows for the detection of trace-level impurities that may have similar retention times to the main compound. The high mass accuracy of HRMS makes it possible to tentatively identify these impurities based on their elemental composition, which can then be confirmed using other techniques. This is particularly important for identifying process-related impurities, degradation products, or contaminants.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Monitoring and Structural Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is a rapid and non-destructive method for functional group analysis. These techniques are valuable for monitoring the progress of reactions and for correlating spectral features with the molecular structure of "this compound" and its precursors.
FTIR spectroscopy is particularly sensitive to polar functional groups. In the synthesis of "this compound," FTIR can be used to monitor the disappearance of the starting material's characteristic peaks and the appearance of the product's peaks. Key vibrational bands for "this compound" would include:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid.
C=O stretch: A strong, sharp band around 1700 cm⁻¹ from the carbonyl group of the carboxylic acid.
C-O stretch: Bands in the 1200-1300 cm⁻¹ region associated with the carboxylic acid and the methoxy group.
C-Br stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) indicating the presence of the bromine atom.
Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It can be a powerful tool for in-line monitoring of crystallization processes and for studying polymorphism. mdpi.com
By correlating the vibrational spectra with the known structure of "this compound" and its intermediates, these spectroscopic techniques provide a fast and effective means of reaction monitoring and quality control.
Table 2: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 (strong, sharp) |
| Carboxylic Acid / Methoxy | C-O stretch | 1200-1300 |
| Phenyl Ring | C=C stretch | 1450-1600 |
| Alkyl Halide | C-Br stretch | 500-600 |
Theoretical and Computational Investigations of 2 3 Bromo 2 Methoxyphenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to predicting the electronic behavior and chemical reactivity of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small energy gap suggests the molecule is more polarizable and more reactive. nih.gov
For a related compound, 3-bromo-2-hydroxypyridine, DFT calculations have shown how the HOMO, LUMO, and energy gap values can be determined in various environments. The computed energy gap for this molecule was found to be approximately 5.4 eV in solvents like methanol, water, and DMSO, indicating significant stability. mdpi.com
Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be calculated to provide a more detailed picture of a molecule's chemical behavior. nih.gov These descriptors, derived from the energies of the frontier orbitals, help quantify concepts like electronegativity and chemical hardness. The influence of different solvents on these reactivity parameters can also be studied using computational models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net
Table 1: Key Global Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule in its gaseous state. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule in its gaseous state. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron configuration. It is related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. |
These descriptors are calculated based on Koopmans' theorem and provide theoretical estimates of a molecule's reactivity profile. nih.gov
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a robust computational method used to investigate the intricate details of chemical reactions. For a compound like 2-(3-bromo-2-methoxyphenyl)acetic acid, DFT can be employed to map out potential reaction pathways, identify intermediates, and determine the structures and energies of transition states. nih.govmdpi.com This information is crucial for understanding reaction kinetics and predicting the most favorable mechanism.
A DFT study of a reaction mechanism involves calculating the potential energy surface (PES) for the transformation. Reactants, products, and any intermediates correspond to local minima on the PES, while transition states are identified as first-order saddle points—points that are a maximum in the direction of the reaction coordinate but a minimum in all other directions. nih.gov The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.
Computational studies on various organic reactions demonstrate the power of this approach. For instance, in the decomposition of N-substituted diacetamides, DFT calculations were used to evaluate different proposed mechanisms, including one involving a six-membered ring transition state. nih.gov The calculations helped explain how substituents on the nitrogen atom affected the activation energy by influencing electron delocalization. nih.gov Similarly, DFT has been used to elucidate the mechanisms of complex processes like 1,3-dipolar cycloaddition reactions, revealing the role of catalysts and hydrogen bonding in controlling reactivity and selectivity. mdpi.com
By applying these methods to this compound, researchers could investigate reactions such as esterification, amide formation, or cyclization, computationally screening different reagents and conditions to predict outcomes and optimize synthetic routes.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations typically focus on static, optimized structures, molecules are dynamic entities that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape and intermolecular interactions. mdpi.comtuiasi.ro
An MD simulation of this compound would reveal its preferred conformations in different environments, such as in a vacuum or in a specific solvent. The simulation tracks the trajectories of atoms by solving Newton's equations of motion, allowing for the exploration of rotational freedom around single bonds, such as the C-C bond connecting the acetic acid moiety to the phenyl ring. The results can be analyzed to identify the most stable, low-energy conformers and the energy barriers between them. nih.gov
Furthermore, MD simulations are invaluable for studying how molecules interact with each other. For carboxylic acids, a dominant intermolecular interaction is hydrogen bonding. Experimental crystal structure analysis of the closely related isomer, 2-(3-bromo-4-methoxyphenyl)acetic acid, reveals that the molecules form centrosymmetric dimers in the solid state. nih.gov This dimerization occurs through strong O—H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov It is highly probable that this compound would exhibit similar strong hydrogen-bonded dimer formation. MD simulations can explore the stability of such dimers in solution and also probe other weaker, non-covalent interactions, such as those involving the methoxy (B1213986) group, the bromine atom, or the aromatic ring, which collectively influence the material's bulk properties. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. By calculating the parameters that underlie various spectroscopic techniques, a theoretical spectrum can be generated and compared directly with experimental results for validation.
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and functional groups. The calculated frequencies and their corresponding intensities can be used to simulate the full FT-IR and FT-Raman spectra. semanticscholar.org Often, a scaling factor is applied to the computed frequencies to correct for approximations in the theoretical model and improve agreement with experimental data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts observed in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.gov This method computes the isotropic magnetic shielding constants for each nucleus, which are then referenced against a standard (like tetramethylsilane, TMS) to yield chemical shifts in parts per million (ppm). github.ioresearchgate.net These predictions are invaluable for assigning peaks in complex experimental spectra and for distinguishing between different isomers.
Electronic Spectroscopy (UV-Vis): The absorption of ultraviolet-visible light by a molecule is due to the promotion of electrons from lower to higher energy orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the energies of these electronic transitions. mdpi.com The output provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the peaks in a UV-Vis spectrum, respectively. mdpi.com This allows for the simulation of the electronic spectrum and provides insight into the nature of the molecular orbitals involved in the transitions. researchgate.net
The validation process, comparing these predicted spectra against experimentally measured ones, is a cornerstone of modern chemical research. For the isomer 2-(3-bromo-4-methoxyphenyl)acetic acid, experimental ¹H NMR data has been reported, which could serve as a benchmark for validating computational methods applied to this class of compounds. nih.gov
Table 2: Computational Prediction of Spectroscopic Parameters
| Spectroscopic Technique | Predicted Parameter(s) | Common Computational Method |
|---|---|---|
| FT-IR / FT-Raman | Vibrational Frequencies, Intensities/Activities | DFT (e.g., B3LYP) |
| ¹H and ¹³C NMR | Isotropic Shielding Constants (Chemical Shifts) | DFT with GIAO method |
| UV-Vis | Excitation Energies (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |
Strategic Applications of 2 3 Bromo 2 Methoxyphenyl Acetic Acid As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural framework of 2-(3-bromo-2-methoxyphenyl)acetic acid is pre-organized for facile entry into a variety of heterocyclic systems. The carboxylic acid moiety serves as a handle for cyclization reactions, while the bromine atom can participate in a host of carbon-carbon and carbon-heteroatom bond-forming reactions, including palladium-catalyzed cross-couplings and intramolecular cyclizations.
While direct literature examples detailing the use of this compound in heterocyclic synthesis are not extensively documented, the utility of closely related analogues underscores its potential. For instance, the isomeric 3-bromo-4-methoxyphenylacetic acid has been employed as a key intermediate in the synthesis of natural products. nih.gov This highlights the value of the bromo- and methoxy-substituted phenylacetic acid motif in constructing complex molecular targets.
The general synthetic strategies applicable to this compound for the synthesis of heterocycles can be illustrated by the following conceptual pathways:
Intramolecular Cyclization: The carboxylic acid can be activated and subsequently reacted with a nucleophile introduced at the ortho position (via substitution of the bromine atom) to form a lactone or a lactam.
Pictet-Spengler and Bischler-Napieralski type reactions: Following conversion of the acetic acid moiety to a suitable electrophile, intramolecular cyclization onto the aromatic ring can lead to the formation of isoquinoline and related heterocyclic scaffolds.
Multi-component Reactions: The compound can be utilized in multi-component reactions where the carboxylic acid and the aryl bromide functionalities react in a sequential or concerted manner with other reactants to build up complex heterocyclic systems.
The synthesis of a pyrrolopyridothiazepine derivative, a key intermediate for a novel calcium channel antagonist, was achieved using α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester, a structurally related compound. mdpi.com This synthesis demonstrates the utility of the α-halophenylacetic acid scaffold in constructing fused heterocyclic systems.
Building Block for Advanced Organic Scaffolds in Medicinal Chemistry (focus on synthesis, not biological activity)
The demand for novel molecular scaffolds in medicinal chemistry is incessant, driven by the need to explore new chemical space and develop drugs with improved properties. This compound serves as an excellent starting point for the generation of advanced organic scaffolds due to its inherent structural features and the orthogonality of its functional groups.
The synthesis of three-dimensional building blocks is a key strategy in modern medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples for this compound are not prevalent, its potential is evident. The functional handles on the molecule allow for systematic structural elaboration in multiple vectors.
| Functional Group | Potential Synthetic Transformations for Scaffold Elaboration |
| Carboxylic Acid | Amide bond formation, esterification, reduction to alcohol, conversion to ketone |
| Aryl Bromide | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions |
| Methoxy (B1213986) Group | O-demethylation to a phenol (B47542), followed by etherification or other modifications |
| Aromatic Ring | Electrophilic aromatic substitution (further functionalization) |
The strategic combination of these transformations allows for the construction of a wide array of molecular scaffolds. For example, a Suzuki coupling at the bromide position followed by amide coupling at the carboxylic acid would generate a highly substituted and diverse library of compounds. The development of a modular synthetic platform for the elaboration of fragments in three dimensions for fragment-based drug discovery highlights the importance of such bifunctional building blocks.
Role in the Divergent Synthesis of Chemical Libraries
Divergent synthesis is a powerful strategy for the rapid generation of a multitude of structurally diverse compounds from a common intermediate. The distinct reactivity of the functional groups in this compound makes it an ideal substrate for diversity-oriented synthesis (DOS).
A hypothetical divergent synthesis starting from this compound could proceed as follows:
Initial Functionalization: The carboxylic acid could be converted to an amide using a library of amines.
Divergent Step 1 (Cross-Coupling): The resulting library of amides could then be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki with various boronic acids, Sonogashira with terminal alkynes) at the bromide position. This would generate a large matrix of compounds with diversity at two points.
Divergent Step 2 (Cyclization): Alternatively, after the initial amidation, an intramolecular cyclization strategy could be employed. For instance, a Heck reaction could be used to form a spirocyclic or fused ring system, with the nature of the product depending on the structure of the amine used in the first step.
This approach allows for the efficient creation of a large and structurally diverse chemical library from a single, readily accessible starting material. The ability to generate skeletal diversity from a common precursor is a hallmark of efficient diversity-oriented synthesis.
Applications in the Development of New Synthetic Methodologies
The unique electronic and steric environment of this compound makes it a suitable substrate for the development and optimization of new synthetic methodologies. The presence of the ortho-methoxy group can influence the reactivity of the bromine atom in cross-coupling reactions, potentially leading to novel reactivity or selectivity.
For example, the compound could be used as a test substrate to:
Explore new catalytic systems: The efficiency of new palladium, copper, or nickel catalysts for cross-coupling reactions with sterically hindered ortho-substituted aryl bromides could be evaluated.
Develop novel C-H activation strategies: The directing group ability of the carboxylic acid or the methoxy group could be exploited in the development of new C-H functionalization reactions on the aromatic ring.
Investigate reaction mechanisms: The well-defined structure of the molecule can aid in the elucidation of reaction mechanisms, particularly in understanding the role of ortho-substituents in transition metal catalysis.
While the current literature does not extensively feature this compound in methodology development, the principles of using well-defined, multifunctional molecules to probe and expand the boundaries of synthetic chemistry are well-established.
Future Research Directions and Emerging Research Avenues for 2 3 Bromo 2 Methoxyphenyl Acetic Acid
Exploration of Undiscovered Reactivity and Novel Transformations
The unique arrangement of functional groups in 2-(3-bromo-2-methoxyphenyl)acetic acid makes it a prime candidate for investigating unexplored chemical reactions and transformations. The interplay between the electron-donating methoxy (B1213986) group, the versatile bromo substituent, and the reactive carboxylic acid function can be exploited to construct novel molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. While these reactions are well-established, their application to this specific substrate could lead to novel classes of compounds. Future work will likely focus on:
Suzuki-Miyaura Coupling: Reaction with a wide range of aryl and heteroaryl boronic acids can generate biaryl structures. nih.govmdpi.com This is one of the most versatile methods for creating carbon-carbon bonds. mdpi.com
Heck Coupling: Coupling with alkenes can introduce vinyl groups, which are valuable precursors for further functionalization.
Sonogashira Coupling: Reaction with terminal alkynes would yield aryl alkynes, important building blocks in organic synthesis.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of various amine functionalities, creating substituted anilines.
α-Arylation: The acetic acid moiety itself can be a site for reaction. Palladium-catalyzed α-arylation of the dienolate intermediate of aryl acetic acids with aryl halides is a known transformation that could be explored. nih.gov
Intramolecular Cyclization for Heterocycle Synthesis: The ortho-positioning of the acetic acid side chain relative to the methoxy and bromo groups provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. Research could explore pathways to synthesize:
Benzofurans
Isochromenones
Other oxygen-containing heterocycles
These reactions could be promoted by various catalysts or reaction conditions, turning the linear acetic acid derivative into a more complex, rigid heterocyclic scaffold. The synthesis of heterocyclic compounds from appropriately functionalized starting materials is a cornerstone of medicinal chemistry. nih.govresearchgate.net
C-H Activation: Recent advances in transition metal-catalyzed C-H activation offer a powerful tool for functionalizing the aromatic ring directly. niscair.res.in Research could investigate the selective C-H functionalization at positions dictated by the existing directing groups (methoxy and carboxylic acid), potentially bypassing the need for pre-functionalized coupling partners. This could include meta-C-H arylation, a challenging but increasingly feasible transformation for phenylacetic acids. niscair.res.in
A summary of potential novel transformations is presented in the table below.
| Reaction Class | Reagent/Catalyst | Potential Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl acetic acid derivatives |
| Heck Coupling | Alkene, Pd catalyst, Base | Styrenylacetic acid derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkynyl acetic acid derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-phenylacetic acid derivatives |
| Intramolecular Cyclization | Acid/Base or Metal Catalyst | Fused heterocyclic systems |
| C-H Arylation | Aryl halide, Pd catalyst, Directing Group | Di-substituted phenylacetic acids |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound derivatives from traditional batch methods to continuous flow and automated platforms represents a significant avenue for future research. These modern technologies offer substantial advantages in terms of efficiency, safety, scalability, and the ability to rapidly generate libraries of compounds for screening.
Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. For the derivatization of this compound, this could be particularly advantageous for:
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are well-suited for flow systems. mdpi.comtaylorfrancis.com Using packed-bed reactors with heterogeneous catalysts can simplify purification and improve catalyst recycling. researchgate.netrsc.org
Hazardous Reactions: Reactions that are highly exothermic or involve unstable intermediates can be performed more safely in microreactors due to superior heat and mass transfer.
Automated Synthesis Platforms: Automated synthesizers can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. healylab.comsigmaaldrich.com Integrating this compound into such platforms would enable high-throughput synthesis of derivative libraries. synplechem.com For instance, an automated platform could be programmed to perform a Suzuki coupling using a diverse set of boronic acids, followed by amide coupling of the carboxylic acid moiety with a library of amines, all within a single, unattended run. sigmaaldrich.comsynplechem.com This would dramatically accelerate the discovery of new molecules with desired properties.
| Technology | Application to this compound | Key Advantages |
| Continuous Flow Chemistry | Suzuki-Miyaura, Heck, and Sonogashira couplings; multi-step synthesis of complex derivatives. mdpi.comrsc.org | Enhanced safety, precise control, improved scalability, efficient mixing, and heat transfer. |
| Automated Synthesis | High-throughput library generation via parallel cross-coupling and amide bond formation reactions. sigmaaldrich.comsynplechem.com | Increased productivity, reduced manual error, rapid reaction optimization, and generation of large compound libraries. |
| Solid-Phase Extraction (SPE) | Automated purification of reaction products, replacing traditional column chromatography. healylab.com | Faster purification, reduced solvent consumption, and amenability to automation. |
Development of Biocatalytic and Chemoenzymatic Approaches for Derivatization
The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions, aligning with the principles of green chemistry. Future research on this compound will likely incorporate biocatalytic and chemoenzymatic strategies for its derivatization.
Enzymatic Kinetic Resolution: The α-carbon of the acetic acid side chain is a potential stereocenter. If derivatives are created that make this position chiral (e.g., through α-alkylation), enzymatic kinetic resolution could be employed to separate the enantiomers. Lipases are commonly used for the enantioselective esterification or hydrolysis of racemic acids and alcohols, providing access to enantiomerically pure compounds. nih.govnih.govmdpi.commdpi.com This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Biocatalytic Dehalogenation: Specific enzymes, known as dehalogenases, are capable of removing halogen atoms from aromatic rings. nih.gov Research could explore the use of these enzymes for the selective debromination of this compound or its derivatives. This biocatalytic approach could offer an alternative to traditional chemical dehalogenation methods, which often require harsh reagents. bohrium.comorganic-chemistry.org Some dehalogenation can also be achieved photochemically. nih.gov
Chemoenzymatic Synthesis: This approach combines the best of both worlds: the versatility of traditional chemical synthesis and the selectivity of biocatalysis. A potential chemoenzymatic route could involve a chemical step, such as a palladium-catalyzed cross-coupling to install a new substituent, followed by an enzymatic step, such as a lipase-catalyzed resolution, to yield an enantiopure final product. nih.gov This strategy allows for the efficient construction of complex, optically active molecules that would be difficult to access by either method alone.
| Biocatalytic Approach | Enzyme Class | Potential Application | Outcome |
| Kinetic Resolution | Lipases, Esterases | Separation of enantiomers of chiral derivatives. nih.govnih.gov | Enantiomerically pure substituted phenylacetic acids. |
| Dehalogenation | Dehalogenases | Selective removal of the bromine atom. nih.gov | Synthesis of 2-methoxyphenylacetic acid or its derivatives under mild conditions. |
| Amide Bond Formation | Lipases, Proteases | Acylation of amines using the carboxylic acid moiety. | Synthesis of amide derivatives with high selectivity. |
Computational Design and Prediction of Novel Derivatives with Tunable Reactivity and Properties
Computational chemistry and in silico modeling are indispensable tools in modern chemical research. For this compound, these methods can guide the synthesis of new derivatives by predicting their reactivity and properties, thereby saving significant time and resources.
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure and reactivity of the molecule. niscair.res.in By modeling the molecule and its potential reaction intermediates and transition states, researchers can:
Predict the most likely sites for electrophilic or nucleophilic attack.
Evaluate the activation energies for various potential reactions, helping to identify the most feasible synthetic routes.
Understand the influence of the bromo and methoxy substituents on the reactivity of the phenyl ring and the acidity of the carboxylic acid. niscair.res.inniscpr.res.in
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their properties. researchgate.netnih.gov If a particular property is desired for derivatives of this compound, a QSAR study could be conducted. This would involve synthesizing a library of derivatives, measuring the target property, and then using computational methods to build a predictive model. This model could then be used to design new derivatives with enhanced properties before they are synthesized. japsonline.comnih.gov
In Silico Screening and Property Prediction: A vast number of virtual derivatives of this compound can be generated in a computer. Software can then be used to predict various chemical and physical properties for these virtual molecules, such as solubility, lipophilicity, and potential for binding to biological targets. nih.govmdpi.com This allows researchers to prioritize the synthesis of candidates that are most likely to have the desired characteristics. japsonline.com
| Computational Method | Application | Predicted Parameters |
| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. niscair.res.in | HOMO-LUMO gap, charge distribution, reaction energies, transition state geometries. |
| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models for specific properties. researchgate.netnih.gov | Correlation of structural descriptors with experimentally measured activities or properties. |
| Molecular Docking | Predicting binding modes and affinities to protein targets. | Binding energy, protein-ligand interactions. |
| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicological profiles. nih.gov | Absorption, Distribution, Metabolism, Excretion, and Toxicity parameters. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-bromo-2-methoxyphenyl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid. Key steps include:
- Dissolving the precursor in acetic acid and adding bromine dropwise at room temperature.
- Stirring for 60 minutes, followed by quenching and purification via crystallization.
- Optimal yields (84%) are achieved with stoichiometric bromine and controlled temperature to avoid over-bromination .
Q. What characterization techniques are essential for verifying the structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : and NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, bromine-induced deshielding of aromatic protons) .
- X-ray Crystallography : Single-crystal analysis resolves steric effects (e.g., 78.15° dihedral angle between acetic acid and aromatic ring) and hydrogen-bonding motifs (R(8) dimers) .
- Melting Point : Consistency with literature values (99–102°C) validates purity .
Q. How does the electronic nature of substituents influence the molecular geometry of this compound?
- Methodological Answer : X-ray data reveal substituent electronic effects via C–C–C bond angles:
- Electron-withdrawing bromine increases the adjacent angle to 121.5°, while electron-donating methoxy and acetic acid groups reduce angles to 118.2° and 118.4°, respectively .
- These distortions correlate with Hammett parameters and guide reactivity predictions in electrophilic substitution reactions .
Advanced Research Questions
Q. How can crystallographic data inform reaction design for derivatives of this compound?
- Methodological Answer : Structural insights from X-ray analysis include:
- Steric Hindrance : The near-perpendicular acetic acid group (78.15° dihedral angle) limits accessibility for nucleophilic attack at the ortho position .
- Hydrogen Bonding : Centrosymmetric dimers (O–H···O) suggest potential for supramolecular assembly in crystal engineering .
Q. What strategies minimize by-products during bromination of methoxyphenylacetic acid derivatives?
- Methodological Answer : Controllable bromination requires:
- Catalyst Optimization : TEMPO/NaBr systems enhance regioselectivity, reducing di-brominated by-products .
- Quenching Protocols : Isopropanol addition post-reaction neutralizes excess bromine .
- Chromatographic Validation : HPLC or TLC monitors reaction progress to isolate pure mono-brominated product .
Q. How should researchers address discrepancies in reported crystallographic parameters for this compound?
- Methodological Answer : Cross-validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
